ethyl 2-[(5-methyl-2-furoyl)amino]benzoate
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Overview
Description
Ethyl 2-[(5-methyl-2-furoyl)amino]benzoate, also known as EMA, is a chemical compound that has been widely studied for its potential applications in scientific research. EMA is a derivative of benzoic acid and has a complex molecular structure that makes it useful in a variety of research settings.
Mechanism of Action
The mechanism of action of ethyl 2-[(5-methyl-2-furoyl)amino]benzoate is not fully understood, but it is thought to involve the inhibition of enzymes involved in cell growth and proliferation. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression and play a role in cancer development. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of ion channels and receptors in the brain. This compound has also been shown to have anti-inflammatory and antioxidant effects, which could have implications for the treatment of inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 2-[(5-methyl-2-furoyl)amino]benzoate in lab experiments is its versatility. This compound can be used in a variety of research areas, including cancer research, drug discovery, and neuroscience. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell lines, which could limit its use in certain research areas.
Future Directions
There are many potential future directions for ethyl 2-[(5-methyl-2-furoyl)amino]benzoate research. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Another area of interest is the exploration of this compound's effects on ion channels and receptors in the brain, which could have implications for the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
Synthesis Methods
Ethyl 2-[(5-methyl-2-furoyl)amino]benzoate can be synthesized using a variety of methods, including the reaction of 2-aminobenzoic acid with ethyl 2-bromo-5-methylfuroate. This reaction results in the formation of this compound, which can then be purified using standard laboratory techniques. Other methods of synthesis include the reaction of 2-aminobenzoic acid with ethyl 2-chloro-5-methylfuroate or the reaction of 2-aminobenzoic acid with ethyl 2-bromo-5-methylthiophene-3-carboxylate.
Scientific Research Applications
Ethyl 2-[(5-methyl-2-furoyl)amino]benzoate has been studied for its potential applications in a variety of scientific research areas, including cancer research, drug discovery, and neuroscience. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In drug discovery, this compound has been used as a lead compound for the development of new drugs. In neuroscience research, this compound has been shown to modulate the activity of ion channels and receptors in the brain, which could have implications for the treatment of neurological disorders.
Properties
IUPAC Name |
ethyl 2-[(5-methylfuran-2-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-3-19-15(18)11-6-4-5-7-12(11)16-14(17)13-9-8-10(2)20-13/h4-9H,3H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUDKWXBGSBOEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.